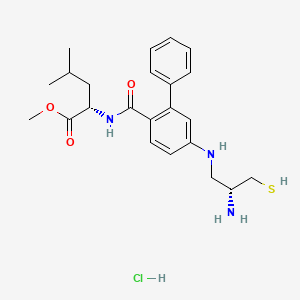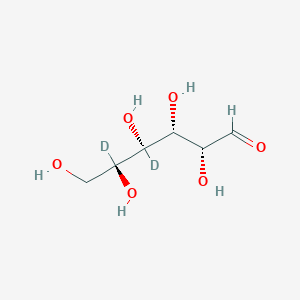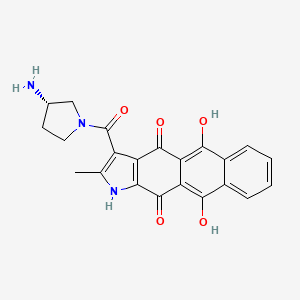
Daclatasvir-d16
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Daclatasvir-d16 is a deuterated form of daclatasvir, a direct-acting antiviral agent used primarily for the treatment of chronic hepatitis C virus infections. This compound is designed to inhibit the non-structural protein 5a of the hepatitis C virus, thereby preventing viral replication and assembly. This compound is particularly noted for its high selectivity and potency against various genotypes of the hepatitis C virus.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of daclatasvir-d16 involves multiple steps, starting with the preparation of the biphenyl intermediate. The key steps include:
Friedel-Crafts Acylation: Biphenyl is acylated using chloroacetyl chloride and aluminum chloride as a catalyst.
Imidazole Formation: The acylated biphenyl undergoes cyclization with imidazole derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For the initial acylation and cyclization steps.
Continuous Flow Reactors: For the deuteration step to ensure uniform incorporation of deuterium atoms.
Purification: The final product is purified using high-performance liquid chromatography to achieve the desired purity and isotopic composition.
Analyse Chemischer Reaktionen
Types of Reactions
Daclatasvir-d16 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reducing agents can convert this compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized this compound derivatives.
Reduction: Reduced this compound forms.
Substitution: Substituted this compound compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Daclatasvir-d16 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of daclatasvir in biological samples.
Biology: Studied for its effects on viral replication and protein interactions in cell cultures.
Medicine: Investigated for its potential to treat other viral infections beyond hepatitis C.
Industry: Utilized in the development of new antiviral drugs and formulations.
Wirkmechanismus
Daclatasvir-d16 exerts its antiviral effects by binding to the non-structural protein 5a of the hepatitis C virus. This binding prevents the protein from interacting with host cell proteins and membranes, which are essential for viral replication and assembly. The compound disrupts the formation of the viral replication complex, thereby inhibiting the production of new viral particles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sofosbuvir: Another direct-acting antiviral used in combination with daclatasvir for hepatitis C treatment.
Ledipasvir: Inhibits the same non-structural protein 5a but has a different chemical structure.
Velpatasvir: A pan-genotypic inhibitor of non-structural protein 5a with broader activity.
Uniqueness
Daclatasvir-d16 is unique due to its deuterated nature, which enhances its metabolic stability and prolongs its half-life in the body. This modification can lead to improved pharmacokinetic properties and potentially better therapeutic outcomes compared to its non-deuterated counterparts.
Eigenschaften
Molekularformel |
C40H50N8O6 |
|---|---|
Molekulargewicht |
755.0 g/mol |
IUPAC-Name |
methyl N-[2,3,4,4,4-pentadeuterio-1-oxo-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[2,3,4,4,4-pentadeuterio-2-(methoxycarbonylamino)-3-(trideuteriomethyl)butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-(trideuteriomethyl)butan-2-yl]carbamate |
InChI |
InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32-,33?,34?/m0/s1/i1D3,2D3,3D3,4D3,23D,24D,33D,34D |
InChI-Schlüssel |
FKRSSPOQAMALKA-FNEQWQGYSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])(C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)C([2H])(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OC)NC(=O)OC |
Kanonische SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15141714.png)
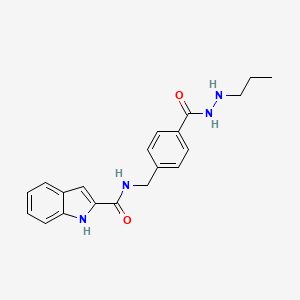
![[DAla2] Dynorphin A (1-9) (porcine)](/img/structure/B15141729.png)
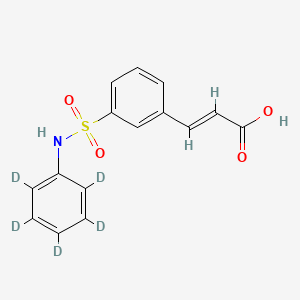

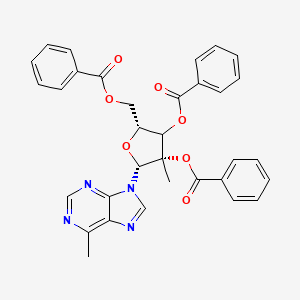
![1-[(2R,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15141747.png)

